Phenyl 4-((2-(methylthio)nicotinamido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((2-(methylthio)nicotinamido)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C20H23N3O3S and a molecular weight of 385.48. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine derivatives are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . An efficient synthesis of a similar compound, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, has been developed, starting from 1-benzylpiperidin-4-one . This process involved a Strecker-type condensation, selective hydrolysis, vigorous basic hydrolysis, acidification, and successive treatment with SOCl2 and MeOH .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination . In the synthesis of a similar compound, an optimized Strecker-type condensation was used, followed by selective hydrolysis, basic hydrolysis, acidification, and successive treatment with SOCl2 and MeOH .Properties
IUPAC Name |
phenyl 4-[[(2-methylsulfanylpyridine-3-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-27-19-17(8-5-11-21-19)18(24)22-14-15-9-12-23(13-10-15)20(25)26-16-6-3-2-4-7-16/h2-8,11,15H,9-10,12-14H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFCBFGIGMETRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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